molecular formula C11H12BrClO2 B13702120 1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene

1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene

Cat. No.: B13702120
M. Wt: 291.57 g/mol
InChI Key: IOLSWWGWBFMGKS-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . This compound is a derivative of benzene, featuring bromine, chlorine, cyclopropyl, and methoxymethoxy substituents on the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene involves several steps. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring. The cyclopropyl group is typically added through a cyclopropanation reaction, and the methoxymethoxy group is introduced via a methoxymethylation reaction . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Cyclopropyl Ring Reactions: The cyclopropyl group can undergo ring-opening reactions under certain conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions, leading to the formation of substituted benzene derivatives .

Comparison with Similar Compounds

1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific substituents on the benzene ring. The unique combination of substituents in this compound contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

1-bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene

InChI

InChI=1S/C11H12BrClO2/c1-14-6-15-8-4-9(12)11(7-2-3-7)10(13)5-8/h4-5,7H,2-3,6H2,1H3

InChI Key

IOLSWWGWBFMGKS-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C(=C1)Br)C2CC2)Cl

Origin of Product

United States

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